A Technical Guide to 2,2',3,3',5,5',6,6'-Octafluorobiphenyl (CAS 3883-86-1): Properties, Synthesis, and Applications in Advanced Research
A Technical Guide to 2,2',3,3',5,5',6,6'-Octafluorobiphenyl (CAS 3883-86-1): Properties, Synthesis, and Applications in Advanced Research
This guide provides an in-depth technical overview of 2,2',3,3',5,5',6,6'-Octafluorobiphenyl, a highly fluorinated aromatic compound. Designed for researchers, chemists, and professionals in drug development, this document synthesizes core physicochemical data, proven synthetic methodologies, and critical applications, grounding all claims in authoritative references. We will explore the molecule's unique characteristics derived from its extensive fluorination and its subsequent value in materials science, organometallic chemistry, and as a strategic building block in modern medicinal chemistry.
Core Physicochemical and Spectroscopic Properties
2,2',3,3',5,5',6,6'-Octafluorobiphenyl is a solid, crystalline compound at room temperature, appearing as a white to off-white powder.[1] Its structure, featuring two tetrafluorinated phenyl rings linked by a single bond, imparts exceptional thermal stability and chemical resistance.[1] This resilience is a direct consequence of the high strength of the C-F bond. The electron-withdrawing nature of the eight fluorine atoms significantly influences the electronic properties of the biphenyl system, making it a valuable component in various advanced applications.
Spectroscopic analysis is crucial for identity confirmation. For 2,2',3,3',5,5',6,6'-Octafluorobiphenyl, ¹H NMR spectroscopy in a solvent like CDCl₃ provides a clear diagnostic signal for the two hydrogen atoms, confirming the substitution pattern.[2]
Table 1: Physicochemical and Identification Data
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 3883-86-1 | [1][3] |
| Molecular Formula | C₁₂H₂F₈ | [1][2] |
| Molecular Weight | 298.13 g/mol | [3][4] |
| Appearance | White to almost white powder to crystal | [1] |
| Melting Point | 83 - 86 °C | [1][3][5] |
| Boiling Point | 222.4 °C (Predicted) | [4][6] |
| Density | 1.582 g/cm³ (Predicted) | [4][5][6] |
| EC Number | 223-418-7 | [3][4] |
| PubChem ID | 77492 | [1] |
| MDL Number | MFCD00000312 | [1][3] |
| InChI Key | QWCHHUZAAGRHDB-UHFFFAOYSA-N | [2][3] |
| Canonical SMILES | C1=C(C(=C(C(=C1F)F)C2=C(C(=CC(=C2F)F)F)F)F)F |[4] |
Synthesis of Highly Fluorinated Biphenyls: Strategies and Protocols
The synthesis of polyfluorinated biphenyls presents a distinct challenge in organic chemistry. The strong electron-withdrawing effect of fluorine atoms deactivates the aromatic rings, making standard cross-coupling reactions sluggish and prone to side reactions. Therefore, specialized catalytic systems and reaction conditions are required to achieve efficient C-C bond formation. The most prominent and successful methods are metal-mediated cross-coupling reactions, particularly the Suzuki-Miyaura and Ullmann couplings.[7][8][9]
The choice of methodology is critical. The Ullmann reaction, one of the earliest methods, typically involves the reductive coupling of two aryl halides using a stoichiometric amount of copper at high temperatures.[10] While effective for symmetrical biphenyls, modern variations have been developed for more complex syntheses.[9][11] The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an aryl halide with an arylboronic acid, has become a more versatile and widely adopted tool due to its milder reaction conditions and broader substrate scope.[7]
Generalized Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a representative workflow for the synthesis of polyfluorinated biphenyls, based on conditions optimized for electron-poor substrates.[7] The key to success lies in the careful selection of the palladium catalyst and ligand system to promote the desired cross-coupling over side reactions like homo-coupling.
Step-by-Step Methodology:
-
Reactor Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 equivalent), the corresponding polyfluorinated arylboronic acid (1.0-1.2 equivalents), and a base such as sodium carbonate (Na₂CO₃, 2.2 equivalents).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 5 mol %) and the appropriate phosphine ligand (15 mol %). The choice of ligand is crucial and often requires screening to optimize yield for highly fluorinated substrates.
-
Solvent Addition: Add a suitable degassed solvent (e.g., dioxane, DMF, or toluene).
-
Reaction: Heat the reaction mixture to the target temperature (e.g., 95 °C) and stir for the required duration (e.g., 24-60 hours), monitoring progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the desired polyfluorinated biphenyl.
Caption: Role of fluorinated scaffolds in drug discovery logic.
Safety, Handling, and Storage
Proper handling of 2,2',3,3',5,5',6,6'-Octafluorobiphenyl is essential to ensure laboratory safety. The compound is classified as an irritant. [4][6]
-
Hazard Classification: Xi: Irritant. [4][6]* Risk Statements: R36/37/38 - Irritating to eyes, respiratory system, and skin. [6]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. [3]In case of dust formation, use a NIOSH-approved N95 respirator. [3]* Handling: Avoid contact with skin, eyes, and clothing. [12]Do not ingest or inhale dust. [12]Ensure adequate ventilation in the handling area. [13]* First Aid Measures:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids, and seek medical attention. [6][12] * Skin: Wash off immediately with soap and plenty of water. If irritation persists, consult a physician. [12] * Inhalation: Move to fresh air. If symptoms occur, seek medical advice.
-
Ingestion: Rinse mouth and seek medical attention if you feel unwell.
-
-
Storage: Store at room temperature in a dry, well-ventilated place. [1]Keep the container tightly closed. It is classified as a non-combustible solid (Storage Class 13). [3]
Conclusion
2,2',3,3',5,5',6,6'-Octafluorobiphenyl is more than just a specialty chemical; it is a highly enabling molecule for advanced research and development. Its inherent stability and unique electronic properties make it a key component in the creation of next-generation materials for demanding applications. For medicinal chemists and drug developers, it represents a valuable, rigid scaffold whose synthesis and derivatization are critical for accessing novel chemical space and designing safer, more effective therapeutics. A thorough understanding of its properties, synthesis, and safe handling is paramount for unlocking its full scientific potential.
References
-
Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates | The Journal of Organic Chemistry - ACS Publications. [Link]
-
One-step synthesis of perfluorinated polyphenylenes using modified Ullmann coupling conditions | Request PDF - ResearchGate. [Link]
-
2,2',3,3',5,5',6,6'-Octafluorobiphenyl - Optional[1H NMR] - Spectrum - SpectraBase. [Link]
-
One-step synthesis of perfluorinated polyphenylenes using modified Ullmann coupling conditions - The Lessard Research Group. [Link]
-
One-step synthesis of perfluorinated polyphenylenes using modified Ullmann coupling conditions: Synthetic Communications - Taylor & Francis Online. [Link]
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Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction | Chemical Reviews - ACS Publications. [Link]
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Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC. [Link]
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The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central. [Link]
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2-FLUORO-4- BROMO BIPHENYL MSDS CAS-No. - Loba Chemie. [Link]
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Safety Data Sheet: Biphenyl - Carl ROTH. [Link]
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